
2-Fluoro-3-nitrobenzoic Acid
Overview
Description
2-Fluoro-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
Its synthesis involves a series of reactions starting from o-methylphenol, through nitration, hydroxyl chlorination, fluorination, and finally oxidation under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
Biochemical Pathways
It is known that this compound is widely applied to the synthesis of benzene sulfonamide thiazole medicaments, quinolone derivatives, active biological enzymes, and other medicaments .
Action Environment
It is known that this compound is slightly soluble in water .
Biochemical Analysis
Biochemical Properties
Nitro compounds, like 2-Fluoro-3-nitrobenzoic Acid, are a very important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Temporal Effects in Laboratory Settings
It’s slightly soluble in water and should be stored away from oxidizing agents .
Metabolic Pathways
Nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Biological Activity
2-Fluoro-3-nitrobenzoic acid (CAS Number: 317-46-4) is a significant compound in organic chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by the presence of both a fluorine and a nitro group, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₄FNO₄
- Molecular Weight : 185.11 g/mol
- Melting Point : 138 - 140 °C
- Solubility : Slightly soluble in water; sparingly soluble in DMSO and methanol.
- pKa : Approximately 2.32
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound derivatives against Mycobacterium tuberculosis. Research conducted on various derivatives showed promising results, with minimal inhibitory concentration (MIC) values indicating significant antitubercular activity:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
3m | 4 | M. tuberculosis H37Rv |
3e | 64 | M. tuberculosis H37Rv |
3p | 64 | M. tuberculosis H37Rv |
The compound 3m , which contains the this compound moiety, demonstrated high efficacy against both standard and rifampicin-resistant strains of M. tuberculosis .
While the exact mechanism through which this compound exerts its biological effects is not fully elucidated, it is hypothesized that the nitro group plays a crucial role in its antimicrobial activity. Nitro compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components, thereby inhibiting growth .
Case Studies
-
Synthesis and Evaluation :
A study synthesized a series of compounds based on this compound and evaluated their antitubercular properties. The most potent derivative exhibited an MIC value of 4 µg/mL against resistant strains, suggesting that modifications to the basic structure can enhance biological activity . -
Pharmaceutical Applications :
The compound has been utilized as an intermediate in the synthesis of Broflanilide, an insecticide with notable efficacy against various pests. This application underscores the versatility of this compound in both medicinal and agricultural chemistry .
Safety and Toxicology
The safety profile of this compound has been assessed in various studies. While it exhibits biological activity, caution is advised due to potential irritant effects when handling this compound. It is classified with hazard statements indicating that it may cause skin irritation and respiratory issues upon exposure .
Scientific Research Applications
Organic Synthesis
2-Fluoro-3-nitrobenzoic acid serves as a crucial intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, facilitating the formation of more complex molecules. It is particularly valuable in the synthesis of fluorinated compounds due to the presence of both fluorine and nitro groups, which can be utilized in nucleophilic substitution reactions.
Key Reactions
- Nucleophilic Aromatic Substitution : The fluorine atom can be replaced by various nucleophiles, making it a useful precursor for synthesizing substituted aromatic compounds.
- Formation of Fluorinated Derivatives : The compound can be transformed into other fluorinated benzoic acids, expanding its utility in synthetic chemistry.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is employed as an intermediate for developing active pharmaceutical ingredients (APIs). Its derivatives have been investigated for their potential therapeutic effects.
Case Study: PET Tracer Development
A notable application is its role in the synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid, which is being explored as a positron emission tomography (PET) tracer. This compound could enhance imaging techniques for peptides and proteins, aiding in cancer diagnostics and treatment monitoring .
Agrochemical Applications
The compound is also significant in agrochemical formulations. Its derivatives are used to develop herbicides and pesticides, contributing to agricultural productivity.
Synthesis of Agrochemicals
The nitro group enhances the biological activity of certain herbicides, making this compound a valuable building block in the design of new agrochemicals .
Dyestuff Production
In the dye industry, this compound is utilized to synthesize various dyes and pigments. The presence of fluorine in the structure can improve the stability and color properties of the dyes produced.
Data Table: Applications Overview
Application Area | Specific Uses | Notable Compounds Derived |
---|---|---|
Organic Synthesis | Intermediate for complex molecule formation | Fluorinated aromatic compounds |
Pharmaceuticals | API development; PET tracers | 2-[18F]-fluoro-5-nitrobenzoic acid |
Agrochemicals | Herbicide and pesticide development | Nitro-substituted herbicides |
Dyestuffs | Synthesis of dyes and pigments | Fluorinated dyes with enhanced properties |
Q & A
Q. Basic: What are the common synthetic routes for 2-Fluoro-3-nitrobenzoic Acid?
Answer:
Two primary methods are widely used:
- Photocatalytic oxidation : Starting from 2-fluoro-3-nitrotoluene, this method employs UV light and catalysts (e.g., TiO₂) to oxidize the methyl group to a carboxylic acid. Reaction conditions (e.g., solvent polarity, light intensity) significantly influence yields, with optimized protocols achieving >80% purity .
- Nucleophilic fluorination : Fluorine is introduced via halogen exchange using CsF or KF in polar aprotic solvents (e.g., DMSO). This method requires precise control of temperature (100–120°C) to avoid side reactions like nitro group reduction .
- Intermediate in agrochemical synthesis : The compound serves as a precursor in broflanilide production, involving condensation with aromatic amines followed by nitro reduction and bromination .
Q. Basic: How is crystallographic data analyzed for structural confirmation?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : SHELX software is used for structure refinement. Key parameters include R-factors (<0.05 for high-resolution data) and thermal displacement ellipsoids to assess molecular rigidity. SHELXL handles anisotropic refinement for nitro and carboxyl groups .
- ORTEP-III : Graphical tools visualize bond angles and torsion angles, critical for confirming the spatial arrangement of fluorine and nitro substituents .
Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR discrepancies)?
Answer:
- 19F NMR calibration : Use external standards (e.g., CFCl₃) to verify chemical shifts. For this compound, δ = -97.73 ppm in CDCl₃ is diagnostic; deviations >1 ppm suggest impurities or solvent effects .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in ¹H NMR by correlating fluorine coupling (²J, ³J) with adjacent protons. For example, the fluorine atom at C2 couples with H4 (³J = 11.0 Hz) and H6 (³J = 2.7 Hz) .
Q. Advanced: What computational methods predict reactivity and regioselectivity in derivatization?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) : Predict electrophilic aromatic substitution sites. The nitro group directs reactions to C4/C6 positions, while fluorine deactivates the ring. Fukui indices quantify local electrophilicity .
- Molecular docking (AutoDock Vina) : Used in agrochemical studies to evaluate binding affinity of derivatives (e.g., broflanilide analogs) to insect GABA receptors .
Q. Basic: What are its applications in agrochemical research?
Answer:
- Broflanilide synthesis : A key intermediate in the synthesis of this insecticide. Steps include amidation with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, nitro reduction (H₂/Pt/C), and bromination (NaBr-NaClO) .
- Herbicide intermediates : Functionalization of the carboxyl group (e.g., esterification) generates bioactive molecules targeting plant acetyl-CoA carboxylase .
Q. Advanced: How to optimize reaction conditions for scale-up (e.g., minimizing byproducts)?
Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios. For photocatalytic synthesis, higher DMF content reduces reaction time but may increase esterification byproducts .
- In-line monitoring (LC-MS) : Track nitro group stability during fluorination; excess CsF at >130°C promotes defluorination. Optimal conditions: 0.2 mmol substrate, 0.3 mmol CsF, 100°C for 6h .
Q. Basic: Which characterization techniques are essential for purity assessment?
Answer:
- HPLC-DAD : Use C18 columns (ACN/H2O mobile phase) to detect nitro-reduced byproducts (retention time shifts >2 min). Purity >97% is achievable with recrystallization in ethanol/water .
- Elemental analysis (EA) : Acceptable C/H/N/F deviations ≤0.3% from theoretical values (C: 45.16%, H: 2.17%, N: 7.53%, F: 10.21%) .
Q. Advanced: What mechanistic insights exist for fluorination reactions involving this compound?
Answer:
- SNAr mechanism : Fluorine substitution at C2 occurs via a nitro-activated aromatic ring. Kinetic studies show rate-limiting step is fluoride attack (k = 1.2 × 10⁻³ s⁻¹ at 100°C) .
- Solvent effects : DMSO stabilizes the Meisenheimer intermediate, reducing activation energy by 15–20 kJ/mol compared to THF .
Q. Basic: How stable is this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposes >200°C (TGA data). Short-term storage at RT is acceptable, but long-term storage requires desiccants (RH <30%) to prevent hydrolysis of the nitro group .
- Light sensitivity : UV exposure (λ <400 nm) induces decarboxylation. Use amber vials and inert atmospheres (N₂/Ar) for light-sensitive reactions .
Q. Advanced: How to address selectivity challenges in nitro group reduction?
Answer:
Properties
IUPAC Name |
2-fluoro-3-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUSLGYTNJJFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953651 | |
Record name | 2-Fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317-46-4 | |
Record name | 2-Fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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